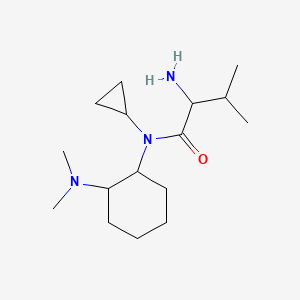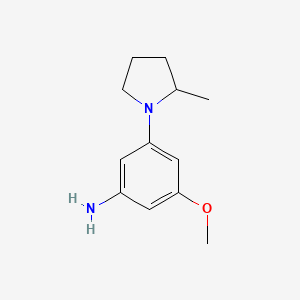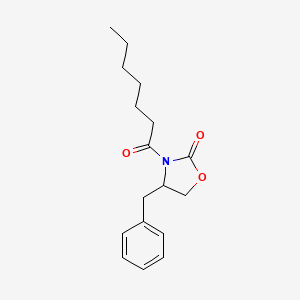
4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of the benzyl and heptanoyl groups in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one typically involves the condensation of (S)-4-benzyl-2-oxazolidinone with heptanoic acid or its derivatives. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction conditions may include refluxing in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and yield. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring to other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in the synthesis of chiral drugs.
Industry: In the chemical industry, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one primarily involves its role as a chiral auxiliary. The compound facilitates the formation of chiral intermediates by providing a stereocontrolled environment during chemical reactions. This is achieved through the formation of diastereomeric complexes with substrates, which can then be selectively transformed into the desired enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: A precursor to (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, used in similar asymmetric synthesis applications.
(S)-4-Isopropyl-3-heptanoyloxazolidin-2-one: Another chiral oxazolidinone derivative with different substituents, offering varied reactivity and selectivity.
(S)-4-Phenyl-3-heptanoyloxazolidin-2-one: Similar in structure but with a phenyl group instead of a benzyl group, affecting its chemical properties and applications.
Uniqueness
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one stands out due to its specific combination of benzyl and heptanoyl groups, which provide unique steric and electronic effects. These effects enhance its performance as a chiral auxiliary, making it particularly effective in certain asymmetric synthesis reactions. Its versatility and efficiency in producing enantiomerically pure compounds make it a valuable tool in both academic and industrial research.
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
InChI 键 |
JTBHSDQWSCKSRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
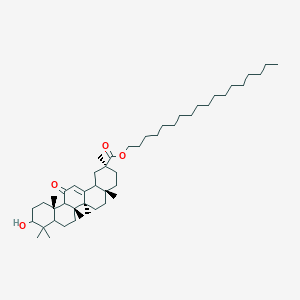
![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14783261.png)
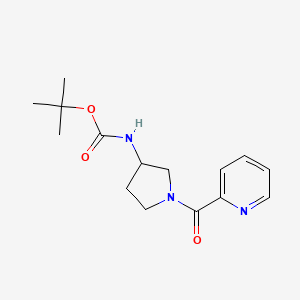

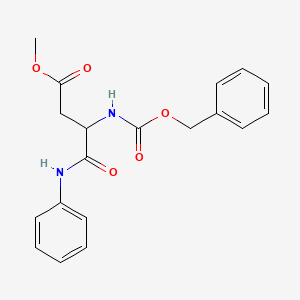
![(5AR,10bS)-2-(2,6-dibromophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14783288.png)
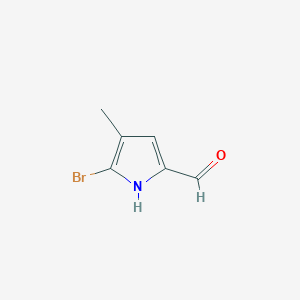
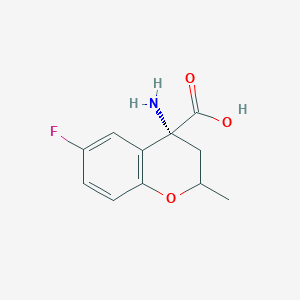
![2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14783313.png)

![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
